Cas no 1783721-05-0 (1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one)

1,1-Difluoro-3-(methylamino)-1-phenylpropan-2-one is a fluorinated ketone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluoromethyl group adjacent to a phenyl ring, enhancing its stability and reactivity in synthetic pathways. The presence of a methylamino group provides a versatile handle for further functionalization, making it a valuable intermediate in the development of bioactive compounds. The fluorine substituents contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships and optimizing lead compounds. Proper handling and storage are recommended due to its reactive nature.
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one structure
1783721-05-0 structure
Product name:1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
CAS No:1783721-05-0
MF:C10H11F2NO
MW:199.197249650955
CID:6323321
PubChem ID:84668708

1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
    • 1783721-05-0
    • EN300-1870599
    • Inchi: 1S/C10H11F2NO/c1-13-7-9(14)10(11,12)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3
    • InChI Key: ZAPUCGBSDSFRHS-UHFFFAOYSA-N
    • SMILES: FC(C(CNC)=O)(C1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 199.08087030g/mol
  • Monoisotopic Mass: 199.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 1.9

1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1870599-0.05g
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
1783721-05-0
0.05g
$1152.0 2023-09-18
Enamine
EN300-1870599-0.1g
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
1783721-05-0
0.1g
$1207.0 2023-09-18
Enamine
EN300-1870599-0.5g
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
1783721-05-0
0.5g
$1316.0 2023-09-18
Enamine
EN300-1870599-5.0g
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
1783721-05-0
5g
$3977.0 2023-06-01
Enamine
EN300-1870599-1g
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
1783721-05-0
1g
$1371.0 2023-09-18
Enamine
EN300-1870599-2.5g
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
1783721-05-0
2.5g
$2688.0 2023-09-18
Enamine
EN300-1870599-10.0g
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
1783721-05-0
10g
$5897.0 2023-06-01
Enamine
EN300-1870599-5g
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
1783721-05-0
5g
$3977.0 2023-09-18
Enamine
EN300-1870599-0.25g
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
1783721-05-0
0.25g
$1262.0 2023-09-18
Enamine
EN300-1870599-1.0g
1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one
1783721-05-0
1g
$1371.0 2023-06-01

Additional information on 1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one

1,1-Difluoro-3-(methylamino)-1-phenylpropan-2-one (CAS No. 1783721-05-0): A Comprehensive Overview

1,1-Difluoro-3-(methylamino)-1-phenylpropan-2-one, a compound with the CAS registry number 1783721-05-0, is an intriguing organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a difluorinated phenyl group and a methylamino substituent, making it a valuable subject for both synthetic and applied research. Recent advancements in chemical synthesis and computational modeling have shed new light on its potential applications and properties.

The molecular structure of 1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one is notable for its fluorinated aromatic ring, which introduces significant electronic effects into the molecule. Fluorine atoms are known for their high electronegativity, which can influence the reactivity and stability of organic compounds. In this case, the fluorine atoms are strategically positioned at the para positions of the phenyl ring, creating a symmetrical arrangement that may enhance certain chemical properties. The presence of the methylamino group further adds complexity to the molecule, introducing potential sites for hydrogen bonding and other intermolecular interactions.

Recent studies have explored the synthesis of 1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one using advanced methodologies. One such approach involves a multi-step synthesis pathway that incorporates fluorination reactions and selective amino group introduction. Researchers have also investigated the use of transition metal catalysts to optimize reaction conditions, leading to higher yields and improved purity of the final product. These advancements underscore the importance of continuous innovation in organic synthesis to meet the demands of modern pharmaceutical and agrochemical industries.

The pharmacological properties of 1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one have been a focal point of recent research efforts. In vitro studies suggest that this compound exhibits moderate inhibitory activity against certain enzymes, making it a potential lead compound for drug discovery programs. Additionally, its ability to modulate cellular signaling pathways has been explored in preclinical models, with promising results indicating its potential as an anti-inflammatory or neuroprotective agent.

From an environmental perspective, understanding the fate and behavior of CAS No. 1783721-05-0 in various ecosystems is crucial for assessing its safety and sustainability. Recent eco-toxicological studies have evaluated its biodegradation potential under different environmental conditions, providing valuable insights into its long-term impact on aquatic and terrestrial ecosystems.

In conclusion, 1,1-difluoro-3-(methylamino)-1-phenylpropan-2-one (CAS No. 1783721-05-0) stands as a testament to the ever-evolving field of organic chemistry. Its unique structure, coupled with recent research advancements, positions it as a compound with significant potential across multiple applications. As further studies continue to unravel its properties and capabilities, this compound is poised to make meaningful contributions to both academic research and industrial development.

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